Structural Analysis and Application Profiling of [(2-azidoethoxy)methyl]cyclopentane in Modern Drug Discovery
Structural Analysis and Application Profiling of [(2-azidoethoxy)methyl]cyclopentane in Modern Drug Discovery
Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide
Executive Summary
In the landscape of modern drug discovery, modularity and precision are paramount. The advent of click chemistry—specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—has necessitated the development of diverse, functionally optimized azide building blocks. [(2-azidoethoxy)methyl]cyclopentane (CAS: 1909325-01-4) emerges as a highly specialized reagent designed for such applications[1]. By combining a lipophilic cycloalkane with a flexible, hydrophilic ether linkage terminating in a reactive azide, this molecule serves as an ideal bio-orthogonal tag and structural modifier in fragment-based drug discovery (FBDD) and bioconjugation workflows.
This whitepaper deconstructs the chemical architecture of [(2-azidoethoxy)methyl]cyclopentane, details its physicochemical parameters, and provides a validated, self-consistent experimental methodology for its integration into medicinal chemistry pipelines.
Structural Elucidation & Physicochemical Profiling
The utility of [(2-azidoethoxy)methyl]cyclopentane is entirely dictated by its tripartite structural design. As an Application Scientist, I evaluate building blocks not just by their reactive groups, but by the micro-environments they create once conjugated.
Structural Breakdown
The molecule, with the chemical formula C8H15N3O [1], can be conceptually divided into three functional zones:
-
The Cyclopentyl Headgroup: A five-membered aliphatic ring. This provides a specific steric bulk and lipophilicity (hydrophobic interaction potential) without the metabolic liabilities often associated with aromatic rings.
-
The Ethoxymethyl Ether Linker ( −CH2−O−CH2−CH2− ): This is a critical design feature. The ether oxygen acts as a hydrogen-bond acceptor, improving the aqueous solubility of the building block compared to a purely aliphatic chain. Furthermore, the sp3 hybridized oxygen provides significant rotational freedom, allowing the final conjugated molecule to adopt multiple conformations to best fit a target binding pocket.
-
The Terminal Azide ( −N3 ): The bio-orthogonal reactive warhead. It is highly stable under standard physiological conditions and unreactive toward native biological functional groups (amines, thiols, hydroxyls), remaining inert until exposed to a terminal alkyne in the presence of a copper(I) catalyst.
Quantitative Data Summary
The following table summarizes the core physicochemical properties essential for calculating reaction stoichiometry and predicting pharmacokinetic impact.
| Property | Value | Scientific Implication |
| Chemical Name | [(2-azidoethoxy)methyl]cyclopentane | IUPAC standard nomenclature. |
| CAS Registry Number | 1909325-01-4 | Unique identifier for procurement and safety tracking[1]. |
| Molecular Formula | C8H15N3O | Defines stoichiometric mass[1]. |
| Molecular Weight | 169.23 g/mol | Low molecular weight ensures it acts as a fragment-like addition[1]. |
| Reactive Moiety | Aliphatic Azide | Requires Cu(I) or strain-promotion for cycloaddition. |
| Linker Type | Ether | Enhances flexibility and provides H-bond acceptor capabilities. |
Mechanistic Utility: The CuAAC Workflow
The primary application of this molecule is the synthesis of 1,4-disubstituted 1,2,3-triazoles. The azide group undergoes a 1,3-dipolar cycloaddition with a terminal alkyne. While this reaction is thermodynamically favorable, it is kinetically very slow at room temperature. The introduction of a Cu(I) catalyst lowers the activation energy, making the reaction regioselective and rapid.
The logical flow of this transformation is mapped below.
Workflow of CuAAC click chemistry utilizing the target azide building block.
Experimental Methodology: Standardized CuAAC Protocol
To ensure reproducibility and trustworthiness, the following protocol details the conjugation of [(2-azidoethoxy)methyl]cyclopentane to a generic terminal alkyne.
Expertise & Causality Note: Why use in situ reduction? Cu(I) salts (like CuI or CuBr) are thermodynamically unstable in aerobic environments and readily oxidize to inactive Cu(II). By using stable Cu(II) sulfate ( CuSO4 ) and reducing it in situ with sodium ascorbate, we maintain a constant, low concentration of the active Cu(I) species, preventing oxidative degradation of the alkyne (Glaser coupling) and ensuring high yields. The addition of a ligand like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) protects the Cu(I) from rapid oxidation and accelerates the reaction.
Reagents & Materials
-
[(2-azidoethoxy)methyl]cyclopentane (1.0 equivalent)
-
Target Terminal Alkyne (1.1 equivalents)
-
Copper(II) Sulfate Pentahydrate ( CuSO4⋅5H2O ) (0.05 equivalents)
-
THPTA Ligand (0.1 equivalents)
-
Sodium Ascorbate (0.5 equivalents)
-
Solvent: tert-Butanol / Water ( t−BuOH/H2O , 1:1 v/v)
Step-by-Step Procedure
-
Solvent Preparation: Degas the t−BuOH/H2O (1:1) solvent mixture by bubbling argon or nitrogen through the solution for 15 minutes. Causality: Removing dissolved oxygen minimizes the required amount of sodium ascorbate and prevents unwanted side reactions.
-
Catalyst Pre-complexation: In a small vial, dissolve CuSO4⋅5H2O (0.05 eq) and THPTA (0.1 eq) in a minimal amount of degassed water. Stir for 5 minutes. Causality: Pre-forming the Cu-ligand complex ensures that once Cu(I) is generated, it is immediately stabilized by the ligand, preventing disproportionation.
-
Substrate Mixing: In the main reaction vessel, dissolve the terminal alkyne (1.1 eq) and [(2-azidoethoxy)methyl]cyclopentane (1.0 eq) in the degassed t−BuOH/H2O mixture.
-
Initiation: Add the pre-formed CuSO4 /THPTA complex to the main reaction vessel.
-
Reduction: Prepare a fresh stock solution of sodium ascorbate (0.5 eq) in degassed water. Add this dropwise to the reaction mixture. Causality: Sodium ascorbate must be added last and freshly prepared, as it degrades in aqueous solution. Its addition will typically cause the reaction mixture to change color (often from blue to pale yellow or colorless), indicating the successful generation of Cu(I).
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the disappearance of the azide via TLC or LC-MS. Due to the efficiency of CuAAC, reactions with unhindered azides like this one typically reach completion within 2 to 12 hours.
-
Workup: Once complete, dilute the mixture with water and extract with ethyl acetate or dichloromethane. Wash the organic layer with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure. Purify the resulting triazole via flash column chromatography.
Strategic Applications in Medicinal Chemistry
The incorporation of the[(2-azidoethoxy)methyl]cyclopentane motif is rarely accidental. It is typically selected to achieve specific structure-activity relationship (SAR) goals:
-
Tuning Lipophilicity (LogP): The cyclopentyl ring provides a predictable increase in lipophilicity, which can enhance cellular permeability for targets located intracellularly.
-
Disrupting Crystal Packing: The flexible ether linker combined with the non-planar cyclopentyl ring can disrupt flat, highly crystalline molecular structures, thereby improving thermodynamic solubility in aqueous media.
-
PROTAC Linker Design: In the design of Proteolysis Targeting Chimeras (PROTACs), the length and flexibility of the linker between the target-binding ligand and the E3 ligase ligand are critical. This building block provides a pre-assembled, flexible ether segment that can be rapidly clicked onto an alkyne-functionalized ligand, accelerating the linker optimization phase.
References
- Title: [(2-azidoethoxy)
- Title: [(2-azidoethoxy)
